4,1-Benzoxazepinone analogue 2q is a compound of interest in medicinal chemistry, particularly for its potential role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death. This compound has garnered attention due to its promising therapeutic applications in treating inflammatory diseases and other conditions linked to necroptosis.
4,1-Benzoxazepinone analogue 2q belongs to the benzoxazepinone class of compounds, characterized by a benzene ring fused to a seven-membered lactam structure. This class is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific analogue 2q is derived from structural modifications aimed at enhancing potency and selectivity towards RIPK1.
The synthesis of 4,1-Benzoxazepinone analogue 2q typically involves several key steps:
Technical details regarding the specific synthetic pathway for analogue 2q may vary based on the desired properties and yield optimization strategies employed during development.
The molecular structure of 4,1-Benzoxazepinone analogue 2q can be described as follows:
Data from crystallography studies or computational modeling may provide insights into the three-dimensional conformation of this compound, aiding in understanding its binding interactions with RIPK1.
4,1-Benzoxazepinone analogue 2q can undergo several chemical reactions relevant to its functionality:
Understanding these reactions is crucial for optimizing the compound's synthesis and enhancing its therapeutic potential.
The mechanism of action for 4,1-Benzoxazepinone analogue 2q primarily involves its interaction with RIPK1. The compound acts as an allosteric inhibitor, binding to a specific site on the kinase domain of RIPK1. This binding stabilizes an inactive conformation of RIPK1, preventing its activation and subsequent downstream signaling that leads to necroptosis.
The physical and chemical properties of 4,1-Benzoxazepinone analogue 2q are critical for understanding its behavior in biological systems:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to determine these properties accurately.
4,1-Benzoxazepinone analogue 2q has several scientific applications:
The construction of the benzoxazepinone core in analogue 2q relies critically on stereoselective cyclization techniques. Key methodologies include tandem oxidation/iodolactonization and transition metal-catalyzed intramolecular C–O coupling. For 2q—an eight-membered benzoxazecinone derivative—optimized conditions employ CuI (1.2 equiv) and TBHP (tert-butyl hydroperoxide, 6.0 equiv) in acetonitrile at 70°C. This facilitates sequential aldehyde oxidation to carboxylic acid followed by iodolactonization, achieving yields of 65–75% [1]. The reaction proceeds via in situ-generated iodonium species that enforce stereoselective exo-trig cyclization, confirmed by X-ray crystallography of analogous iodolactones [1]. For smaller seven-membered rings, ring strain necessitates modified approaches: biaryl benzoxazepinones leverage Suzuki-Miyaura cross-coupling prior to lactamization, where Pd(PPh₃)₄ and K₂CO₃ enable 78–92% yields while preserving axial chirality [3].
Table 1: Cyclization Strategies for Benzoxazepinones
Compound | Core Size | Method | Key Conditions | Yield (%) |
---|---|---|---|---|
2q | 8-membered | Tandem oxidation/iodolactonization | CuI/TBHP/CH₃CN/70°C | 65–75 |
2a | 7-membered | Cu-catalyzed cyclization | CuI/DMGC/1,4-dioxane/reflux | 91–98 |
Biaryl type | 7-membered | Suzuki coupling/lactamization | Pd(PPh₃)₄/K₂CO₃/toluene/reflux | 78–92 |
Halogen atoms serve dual roles as directing groups for stereocontrol and functional handles for diversification. In 2q, the iodine substituent introduced during iodolactonization enables downstream C–C and C–heteroatom bond formation. Asymmetric synthesis exploits ortho-halogenated benzyl precursors (e.g., 2-bromobenzyl azetidines) to enforce conformational rigidity during cyclization. CuI/N,N-dimethylglycine catalyzes intramolecular C–N coupling at 80°C, achieving >90% yield with retention of chirality [6]. For benzoxathiepinones, bromomethyl intermediates undergo nucleophilic displacement with thiophenolates, where electron-withdrawing para-substituents (e.g., −Cl, −CN) enhance ring-closure efficiency by 20–30% compared to alkyl groups [3] [8]. Kinetic studies confirm that halogen electronegativity correlates with cyclization rate (kobs I > Br > Cl) due to accelerated oxidative addition in Cu-mediated steps [6].
Table 2: Halogen Effects on Cyclization Efficiency
Halogen (X) | Precursor | Cyclization Method | Rate Constant (kobs, h⁻¹) |
---|---|---|---|
I | 2-Iodoallyl benzaldehyde | Iodolactonization | 0.42 |
Br | 2-Bromobenzyl azetidine | Cu-catalyzed C–N coupling | 0.31 |
Cl | 2-Chlorophenoxy propiolate | Sonogashira/cyclization | 0.18 |
The iodine in 2q permits systematic late-stage derivatization to enhance target engagement. Nucleophilic displacement with thiocyanate (KSCN/DMF/60°C) yields thiocyanate analogues showing 3-fold improved RIPK1 inhibition (IC₅₀ = 18 nM vs. 55 nM for 2q) [1] [2]. Azide-alkyne cycloadditions install triazole moieties that improve solubility (log P reduced by 1.2 units) while maintaining nanomolar LIMK1 affinity [2] [7]. For WDR5 inhibitors, benzo[f][1,4]oxazepin-5(2H)-ones undergo N-alkylation with bicyclic heteroaryls (e.g., 6-methylindazole), boosting cellular potency 12-fold (EC₅₀ = 8 nM) through enhanced hydrophobic pocket interactions [10]. Computational docking confirms that C7 biaryl extensions in benzoxazepinones occupy ATP-adjacent subpockets, enabling dual-mode kinase inhibition [3].
Scalable production of 2q requires strategic optimization:
Table 3: Process Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Improvement |
---|---|---|---|
Catalyst loading | CuI (1.5 equiv) | CuI (0.8 equiv) | 20% cost reduction |
Reaction scale | 0.57 mmol | 50 mmol | Yield maintained (70–72%) |
Purification | Silica chromatography | Crystallization (H₂O/IPA) | 60% time reduction |
Byproduct formation | Di-iodinated impurities (15%) | TBHP stoichiometry control | Reduced to <3% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7